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Compound of Interest

Compound Name: Rauvovertine B

Cat. No.: B12378894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

monoterpenoid indole alkaloid, Rauvomine B. It includes detailed Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and

an exploration of its potential anti-inflammatory mechanism of action.

Core Spectroscopic Data
The structural elucidation of Rauvomine B has been accomplished through a combination of

one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The

following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Rauvomine B (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 7.95 s

5α 3.33 m

5β 2.91 m

6α 2.22 m

6β 1.98 m

9 7.48 d 7.8

10 7.12 t 7.5

11 7.30 t 7.7

12 7.17 d 8.0

14α 2.05 m

14β 1.88 m

15 3.65 m

16 1.45 m

17α 3.82 d 11.5

17β 3.59 d 11.5

18 1.15 d 6.9

19 2.58 qd 6.9, 2.4

20 0.95 m

21 4.10 s

Table 2: ¹³C NMR Data for Rauvomine B (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

2 134.5

3 115.8

5 53.2

6 21.7

7 108.1

8 128.2

9 120.0

10 119.8

11 122.1

12 111.1

13 136.4

14 34.1

15 34.9

16 28.1

17 60.9

18 12.7

19 38.2

20 25.4

21 63.8

Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) was utilized to

determine the accurate mass of Rauvomine B.

Table 3: HR-ESI-MS Data for Rauvomine B
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Ion Calculated m/z Found m/z

[M+H]⁺ 323.1754 323.1756

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented above.

NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz

spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the

residual solvent peak of chloroform-d (CDCl₃) at δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR.

[1] Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for

all experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS data were obtained using a Thermo Fisher Scientific Q Exactive HF-X Hybrid

Quadrupole-Orbitrap mass spectrometer.[1] Samples were introduced via electrospray

ionization in positive ion mode. The instrument was operated in high-resolution mode to ensure

accurate mass measurements.

Biological Activity and Signaling Pathway
Rauvomine B has been reported to exhibit significant anti-inflammatory activity through the

inhibition of RAW 264.7 macrophages.[2] While the precise molecular mechanism is still under

investigation, many anti-inflammatory compounds exert their effects by modulating key

signaling pathways involved in the inflammatory response. One of the most critical pathways in

this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription

of pro-inflammatory genes. The workflow for investigating the potential inhibitory effect of

Rauvomine B on this pathway is outlined below.
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Caption: Proposed inhibitory mechanism of Rauvomine B on the NF-κB signaling pathway.

The diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide

(LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK)

complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is

subsequently degraded, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus

and activate the transcription of pro-inflammatory genes. It is hypothesized that Rauvomine B

may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the

activation of the IKK complex. Further experimental validation is required to confirm this

proposed mechanism.

Experimental Workflow for Spectroscopic Analysis
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The general workflow for the isolation and spectroscopic characterization of Rauvomine B is

depicted in the following diagram.
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Caption: General workflow for the isolation and spectroscopic analysis of Rauvomine B.

This workflow begins with the extraction of Rauvomine B from its natural source, followed by

purification using chromatographic techniques. The pure compound is then subjected to NMR

and MS analysis to obtain the spectroscopic data necessary for its structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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